molecular formula C20H20N2O4S B8236513 N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide (Palbociclib Impurity)

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide (Palbociclib Impurity)

Cat. No.: B8236513
M. Wt: 384.5 g/mol
InChI Key: RERUNBZDXKYMQE-UHFFFAOYSA-N
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Description

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide is a process-related impurity of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used in hormone receptor-positive breast cancer therapy. Structurally, it features a butyramide group attached to a sulfonamide scaffold with a 5-methyl-3-phenylisoxazole moiety. This impurity is also identified as Parecoxib Sodium Impurity 14 and Valdecoxib Impurity K, highlighting its cross-relevance in other sulfonamide-based pharmaceuticals .

Properties

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16/h4-6,8-13H,3,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERUNBZDXKYMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide, also known as a palbociclib impurity, is a compound associated with the FDA-approved drug palbociclib, a selective inhibitor of cyclin-dependent kinases (CDKs). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic outcomes and safety profiles. This article synthesizes available research findings, case studies, and data tables to elucidate the biological activity of this compound.

Overview of Palbociclib and Its Impurities

Palbociclib is primarily indicated for the treatment of hormone receptor-positive breast cancer in combination with aromatase inhibitors. The presence of impurities, such as N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide, raises concerns regarding their impact on pharmacological efficacy and safety. Impurities can arise during the synthesis process and may exhibit biological activity that could interfere with the therapeutic effects of palbociclib or introduce additional side effects .

Chemical Structure

The chemical structure of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide can be represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a sulfonamide group linked to a butyramide chain, which is crucial for its interaction with biological targets.

The biological activity of palbociclib and its impurities primarily involves the inhibition of CDK4/6, which plays a vital role in cell cycle regulation. By inhibiting these kinases, palbociclib disrupts the transition from the G1 to S phase of the cell cycle, leading to cell cycle arrest in cancer cells. The impurity N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide may exhibit similar or distinct mechanisms that could influence its biological effects.

In Vitro Studies

In vitro studies have shown that various impurities related to palbociclib can affect cellular proliferation and apoptosis. For instance, research indicates that certain impurities can modulate the expression of cell cycle regulators and apoptosis-related proteins .

Table 1: Summary of In Vitro Biological Activities

Compound NameActivity TypeIC50 (µM)References
PalbociclibCDK4/6 Inhibition0.001 - 0.005
N-(sulfonyl)butyramidePotential CDK InhibitionTBD

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of palbociclib and its impurities. In animal studies, administration of palbociclib demonstrated embryo-fetal toxicity at certain doses, which raises concerns about potential teratogenic effects linked to impurities like N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide .

Table 2: Summary of Toxicological Findings

Study TypeObservationsReference
Repeated Dose ToxicityMildly lower RBC/WBC counts observed
Embryo-Fetal ToxicityToxicity noted at high doses

Clinical Implications

A notable case study involved patients receiving palbociclib who experienced adverse effects potentially linked to impurities. The study highlighted that certain biomarkers could predict patient responses to palbociclib treatment, suggesting that impurities might influence therapeutic efficacy .

Patient Outcomes

In a cohort study involving patients treated with palbociclib, a subset exhibited resistance correlated with specific impurity profiles. This suggests that monitoring impurity levels could be essential for optimizing treatment strategies and improving patient outcomes .

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Chains

A series of sulfonamide derivatives synthesized in Molecules (2013) provides a basis for comparison. These compounds share the core (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl) structure but differ in acyl chain length:

  • Butyramide (5a) : Yield: 51.0%; m.p. 180–182°C; [α]D = +4.5°; ¹³C-NMR δ 174.5 (carbonyl), 142.9 (aromatic) .
  • Hexanamide (5c) : Yield: 48.3%; m.p. 142–143°C; [α]D = +6.4°; ¹³C-NMR δ 174.5 (carbonyl), 142.9 (aromatic) .

Key Observations :

  • Melting Points : Longer acyl chains (e.g., hexanamide vs. butyramide) correlate with lower melting points, likely due to reduced crystallinity.
  • Optical Activity : Increasing chain length enhances optical rotation up to hexanamide ([α]D = +6.4°), suggesting conformational preferences.
  • Synthetic Yields : Similar yields (~45–51%) indicate comparable reactivity regardless of chain length under standardized conditions .

Sulfamethoxazole Impurity A

N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide (Sulfamethoxazole Impurity A) shares the sulfonamide-isoxazole backbone but substitutes butyramide with acetamide. Key differences:

  • Molecular Weight : 295.31 (vs. 385.44 for Palbociclib impurity).
  • Regulatory Status : Classified as a related compound in USP, emphasizing its controlled presence in antibacterials .

Pharmacopeial Impurities

  • EP Impurity B: 4-[[(4-Aminophenyl)sulphonyl]-amino]-N-(5-methylisoxazol-3-yl)benzene-sulphonamide features an additional aminophenyl group, altering polarity and detection parameters .
  • N-Desmethyl Palbociclib : An isomeric impurity with a demethylated piperazine ring, affecting CDK4/6 binding affinity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (¹³C-NMR δ)
Palbociclib Impurity (Butyramide) C₁₉H₁₉N₃O₄S 385.44 Not reported - 174.5 (CO), 142.9 (Ar)
Compound 5a (Butyramide) C₁₄H₁₉N₂O₅S 327.4 180–182 51.0 174.5, 171.9 (CO), 142.9 (Ar)
Sulfamethoxazole Impurity A C₁₂H₁₃N₃O₄S 295.31 Not reported - Not provided
EP Impurity B C₁₇H₁₆N₄O₅S₂ 420.47 Not reported - Not provided

Research Findings and Implications

Regulatory Compliance

Pharmacopeial guidelines (USP, EP) mandate impurity thresholds (<0.1% for unspecified impurities). Structural analogs like EP Impurity B are monitored via HPLC with UV detection .

Q & A

Q. What analytical techniques are recommended for the identification and quantification of N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)butyramide in Palbociclib formulations?

Answer:

  • HPLC-MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and electrospray ionization (ESI+) for mass detection (e.g., monitoring m/z 427.12 [M+H]+). Optimize mobile phase composition to resolve co-eluting species, as minor changes in chromatographic conditions can significantly affect resolution .
  • NMR Spectroscopy : Employ 1H and 13C NMR in deuterated DMSO (DMSO-d6) to confirm structural motifs (e.g., isoxazole protons at δ 6.8–8.2 ppm and sulfonyl group resonance).
  • Validation : Adhere to ICH Q2(R1) guidelines for linearity (R² > 0.99), precision (%RSD < 2.0), and accuracy (recovery 98–102%) .

Q. What synthetic pathways are prone to generating this impurity, and how can its formation be minimized?

Answer:

  • Formation Pathways : Likely arises during sulfonylation or coupling steps due to incomplete reaction quenching or side reactions with residual butyric acid derivatives.
  • Mitigation Strategies :
    • Control reaction temperatures (10–25°C) and stoichiometry of sulfonylating agents.
    • Use high-purity intermediates (e.g., >99.0% purity for pyrimidine precursors) to reduce cross-reactivity .
    • Implement real-time monitoring via TLC or in-line FTIR to detect early impurity formation .

Advanced Research Questions

Q. How do researchers reconcile contradictory data when quantifying this impurity across different analytical platforms?

Answer:

  • Orthogonal Methods : Cross-validate results using HPLC-MS and UPLC-PDA to address sensitivity disparities. For example, UPLC may resolve co-eluting isomers undetected by HPLC .
  • Statistical Analysis : Apply Bland-Altman plots to quantify inter-method variability. Adjust column temperature (e.g., 30°C to 40°C) or switch to chiral columns (e.g., Chiralpak AD-H) for isomer separation .
  • Reference Standards : Synthesize and characterize the impurity independently to confirm retention times and spectral signatures.

Q. What in vitro/in vivo models assess the biological impact of this impurity on Palbociclib’s therapeutic efficacy?

Answer:

  • In Vitro : Conduct CDK4/6 kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50 shifts. Compare impurity-spiked Palbociclib batches against pure samples in ER+/HER2− cell lines (e.g., MCF-7) .
  • In Vivo : Use xenograft models to evaluate tumor growth inhibition. Monitor pharmacokinetic parameters (Cmax, AUC) and neutropenia incidence in Sprague-Dawley rats, correlating impurity levels with safety margins .

Q. How can trace levels (<0.10%) of this impurity be isolated for structural characterization?

Answer:

  • Enrichment : Employ mixed-mode solid-phase extraction (Oasis MCX) to concentrate the impurity from API solutions.
  • HRMS/MS : Fragment ions at m/z 427.12 using collision-induced dissociation (CID) to generate diagnostic fragments (e.g., m/z 315.08 for the isoxazole-phenyl moiety).
  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals in aromatic regions, confirming sulfonyl and isoxazole connectivity .

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